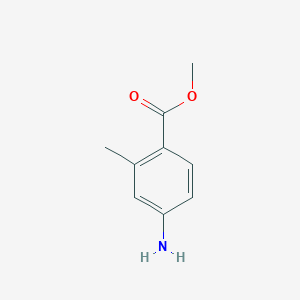

Methyl 4-amino-2-methylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-amino-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTWXBXJSGGTTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470361 | |

| Record name | Methyl 4-amino-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6933-47-7 | |

| Record name | Methyl 4-amino-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-amino-2-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-amino-2-methylbenzoate CAS number and properties

An In-depth Technical Guide to Methyl 4-amino-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS Number: 6933-47-7), a key chemical intermediate in the pharmaceutical and fine chemical industries.[1] This document details its chemical and physical properties, outlines a representative experimental protocol for its synthesis and purification, and discusses its primary applications.

Core Properties and Data

This compound is a substituted aromatic amine and ester. Its molecular structure, featuring an amino group and a methyl ester on a toluene backbone, makes it a versatile building block for the synthesis of more complex molecules.[1][2]

Quantitative Data Summary

The key physical and chemical properties of this compound and its common precursor, 4-amino-2-methylbenzoic acid, are summarized in the table below.

| Property | This compound | 4-Amino-2-methylbenzoic Acid (Precursor) |

| CAS Number | 6933-47-7[3] | 2486-75-1[4] |

| Molecular Formula | C₉H₁₁NO₂[3] | C₈H₉NO₂[5] |

| Molecular Weight | 165.19 g/mol [3] | 151.16 g/mol [4] |

| Physical Form | Solid[4] | Solid[4] |

| Melting Point | Data not available | 160-165 °C[4] |

| Boiling Point | 302.4±22.0 °C (Predicted) | Data not available |

| Density | 1.132±0.06 g/cm³ (Predicted) | Data not available |

| Purity | Typically >97%[1] | Typically 95%[4] |

| IUPAC Name | This compound[3] | 4-amino-2-methylbenzoic acid[5] |

Synthesis and Purification: Experimental Protocols

This compound can be synthesized from 4-amino-2-methylbenzoic acid via Fischer esterification. This acid-catalyzed reaction with methanol is a standard and effective method for producing the methyl ester.

Synthesis Protocol: Fischer Esterification

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

4-amino-2-methylbenzoic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, and standard laboratory glassware.

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 4-amino-2-methylbenzoic acid (1.0 equivalent) in anhydrous methanol (approximately 10-15 mL per gram of acid).

-

Acid Catalysis: While stirring the suspension, slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic mixture until the effervescence ceases and the pH is approximately 8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification Protocol: Recrystallization

The crude product can be purified by recrystallization to obtain a higher purity solid.

Materials:

-

Crude this compound

-

Ethanol or a mixture of ethyl acetate and hexanes

-

Erlenmeyer flask, heating plate, ice bath, Büchner funnel, and filter paper.

Procedure:

-

Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol).

-

Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and organic materials.[2] Its bifunctional nature, possessing both a nucleophilic amino group and an ester, allows for a wide range of chemical modifications. It serves as a foundational component in the development of more complex, biologically active molecules.[2] This compound is particularly noted for its use in the synthesis of analgesics and anti-inflammatory drugs.[2]

Diagrams

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Logical Relationship of Components

The logical relationship between the starting material, the reaction type, and the final product is depicted below.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-amino-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-2-methylbenzoate is a chemical compound of interest in organic synthesis and pharmaceutical development. This technical guide provides a comprehensive overview of its core physicochemical properties, offering a valuable resource for researchers and professionals in the field. This document details the compound's structural and chemical characteristics, presents a summary of its quantitative data in a structured format, and outlines detailed experimental protocols for the determination of its key properties. Furthermore, a logical workflow for its synthesis is visualized to aid in laboratory applications. While the direct biological signaling pathways of this compound are not extensively documented, this guide also touches upon the known biological significance of the broader class of 4-aminobenzoic acid derivatives to provide a contextual understanding of its potential relevance in drug discovery and development.

Chemical and Physical Properties

This compound, with the CAS number 6933-47-7, is an aromatic ester.[1][2][3] Its chemical structure consists of a benzene ring substituted with a methyl group at position 2, an amino group at position 4, and a methyl ester group at position 1. The molecular formula of the compound is C₉H₁₁NO₂, and its molecular weight is 165.19 g/mol .[2][3]

The following table summarizes the key physicochemical properties of this compound. For comparative purposes, data for the closely related compound, Methyl 4-aminobenzoate, is also included where available.

| Property | Value (this compound) | Value (Methyl 4-aminobenzoate) |

| Molecular Formula | C₉H₁₁NO₂ | C₈H₉NO₂ |

| Molecular Weight | 165.19 g/mol [2][3] | 151.16 g/mol |

| CAS Number | 6933-47-7[1][2][3] | 619-45-4 |

| Physical Form | Solid[1] | Crystalline Powder |

| Melting Point | No experimental data available | 110-111 °C[4] |

| Boiling Point | 302.4 ± 22.0 °C (Predicted)[5] | Not available |

| Density | 1.132 ± 0.06 g/cm³ (Predicted)[5] | Not available |

| pKa (acidic) | 2.59 ± 0.10 (Predicted)[5] | Not available |

| Solubility | Soluble in alcohol and ether; slightly soluble in water. | Soluble in alcohol and ether; slightly soluble in water.[6] |

| LogP (Octanol-Water Partition Coefficient) | No experimental data available | Not available |

Experimental Protocols

Detailed experimental procedures for the determination of the key physicochemical properties of this compound are provided below. These are generalized protocols that can be adapted for this specific compound.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be used for identification.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle disappears (the completion of melting) are recorded as the melting range.

-

Boiling Point Determination

The boiling point is a key characteristic of a liquid and is sensitive to atmospheric pressure.

-

Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., oil bath).

-

Procedure (Micro method):

-

A small amount of liquid this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and heated in a heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Solubility Determination

Solubility provides insights into the polarity and potential solvent systems for a compound.

-

Apparatus: Test tubes, vortex mixer (optional), analytical balance.

-

Procedure (Qualitative):

-

A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.

-

A small volume of the solvent to be tested (e.g., 1 mL of water, ethanol, or diethyl ether) is added.

-

The mixture is agitated vigorously for a set period.

-

Visual observation is used to determine if the solid has dissolved completely, partially, or not at all.

-

-

Procedure (Quantitative):

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature until equilibrium is reached (i.e., the concentration of the dissolved solute remains constant).

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of the solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Synthesis Workflow

This compound can be synthesized through several routes. A common laboratory method is the Fischer esterification of 4-amino-2-methylbenzoic acid with methanol in the presence of an acid catalyst. Another route involves the reduction of a nitro group to an amine. The following diagram illustrates a typical workflow for the synthesis via Fischer esterification.

Potential Biological Relevance

While there is a lack of specific studies on the biological activity and signaling pathways of this compound itself, it belongs to the class of 4-aminobenzoic acid (PABA) derivatives. PABA is a known intermediate in the synthesis of folate (vitamin B9) in bacteria, fungi, and plants. Folate is essential for DNA synthesis, repair, and methylation.

Derivatives of 4-aminobenzoic acid have been investigated for a range of therapeutic applications. For instance, some esters of PABA are used as local anesthetics (e.g., benzocaine). Furthermore, various derivatives have been synthesized and evaluated for their potential as antimicrobial and cytotoxic agents. The structural modifications on the PABA core, such as the introduction of a methyl group and esterification, can significantly influence the compound's lipophilicity, steric hindrance, and electronic properties, thereby potentially modulating its biological activity.

The following diagram illustrates the logical relationship between the parent compound class and its potential, though unconfirmed, areas of biological investigation.

References

- 1. This compound | 6933-47-7 [sigmaaldrich.com]

- 2. This compound | C9H11NO2 | CID 11672721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Methyl 4-amino-2-methoxybenzoate - Safety Data Sheet [chemicalbook.com]

- 5. Methyl4-amino-2-methylbenzoate | 6933-47-7 [amp.chemicalbook.com]

- 6. fishersci.se [fishersci.se]

Methyl 4-amino-2-methylbenzoate molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-amino-2-methylbenzoate, a key chemical intermediate in various synthetic applications. The document details its molecular structure, IUPAC nomenclature, and physico-chemical properties. Furthermore, it outlines a detailed experimental protocol for its synthesis and presents its spectral characterization data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Molecular Structure and Nomenclature

This compound is an organic compound featuring a substituted benzene ring. The structure consists of a methyl benzoate core with an amino group at the C4 position and a methyl group at the C2 position.

IUPAC Name: this compound[1]

Synonyms: 4-amino-2-methyl-benzoic acid methyl ester[1]

Molecular Formula: C₉H₁₁NO₂[1]

Molecular Weight: 165.19 g/mol [1][3]

Below is a two-dimensional representation of the molecular structure of this compound, generated using the DOT language.

Caption: Molecular structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1][3] |

| CAS Number | 6933-47-7 | [1][2] |

| Appearance | Solid | [2] |

| Purity | 98% (typical) | [2] |

| Storage Temperature | Room Temperature | [2] |

Spectral Data

The structural identity and purity of this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Spectral data for this compound is available and can be used to confirm the proton environments within the molecule.[4]

-

IR (Infrared) Spectroscopy: Infrared spectral data can be utilized to identify the characteristic functional groups present in the molecule, such as the amino (N-H), ester (C=O), and aromatic (C-H) vibrations.[4]

-

Mass Spectrometry (MS): Mass spectral data provides information about the molecular weight and fragmentation pattern of the compound.[4]

Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. A common method is the Fischer esterification of the corresponding carboxylic acid, 4-amino-2-methylbenzoic acid.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 4-amino-2-methylbenzoic acid and methanol, using a strong acid as a catalyst.

Materials:

-

4-amino-2-methylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-amino-2-methylbenzoic acid (1.0 equivalent) in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain the reflux for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).

-

Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid. The product may precipitate at this stage.

-

Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate. Perform the extraction multiple times to ensure complete recovery.

-

Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is classified with the following GHS hazard statements:

-

H335: May cause respiratory irritation.[2]

It is recommended to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.[2]

Applications

This compound serves as a versatile building block in organic synthesis. Its functional groups—the amino, methyl, and methyl ester moieties—allow for a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.

References

Spectroscopic Data Analysis of Methyl 4-amino-2-methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-amino-2-methylbenzoate, a key intermediate in various synthetic applications. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by the following spectroscopic data, which are summarized in the tables below.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.75 | d | 1H | Ar-H (H-6) |

| 6.55 | dd | 1H | Ar-H (H-5) |

| 6.52 | d | 1H | Ar-H (H-3) |

| 4.10 | br s | 2H | -NH₂ |

| 3.85 | s | 3H | -OCH₃ |

| 2.45 | s | 3H | Ar-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 168.5 | C=O (ester) |

| 150.0 | C-NH₂ (C-4) |

| 140.5 | C-CH₃ (C-2) |

| 131.0 | Ar-CH (C-6) |

| 117.0 | C-COOCH₃ (C-1) |

| 114.5 | Ar-CH (C-5) |

| 111.0 | Ar-CH (C-3) |

| 51.5 | -OCH₃ |

| 21.0 | Ar-CH₃ |

IR (Infrared) Spectroscopy Data

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3470, 3360 | Strong | N-H stretch (asymmetric and symmetric) |

| 3050 | Medium | Aromatic C-H stretch |

| 2950 | Medium | Aliphatic C-H stretch |

| 1690 | Strong | C=O stretch (ester) |

| 1620 | Strong | N-H bend |

| 1580, 1510 | Medium | Aromatic C=C stretch |

| 1280 | Strong | C-O stretch (ester) |

| 1150 | Medium | C-N stretch |

| 820 | Strong | para-disubstituted C-H bend |

MS (Mass Spectrometry) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 165 | 100 | [M]⁺ (Molecular Ion) |

| 134 | 85 | [M - OCH₃]⁺ |

| 106 | 60 | [M - COOCH₃]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

Experimental Protocols

The following protocols describe the methodologies used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10 mg) was prepared in deuterated chloroform (CDCl₃, 0.7 mL). The solution was filtered into a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

A small amount of this compound was ground with potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet. The FTIR spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was obtained using a mass spectrometer with an electron ionization (EI) source. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments was analyzed.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

In-depth Technical Guide: ¹H and ¹³C NMR Spectrum of Methyl 4-amino-2-methylbenzoate

Disclaimer: Despite a comprehensive search of publicly available scientific databases and literature, experimental ¹H and ¹³C NMR data for Methyl 4-amino-2-methylbenzoate could not be located. The following guide is a template based on the analysis of closely related compounds and predicted spectral data. This information should be used for illustrative purposes only and must be confirmed with experimentally obtained data.

Introduction

This compound is an organic compound with applications in the synthesis of pharmaceuticals and other fine chemicals. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this molecule. This guide provides a detailed overview of the expected ¹H and ¹³C NMR spectra of this compound, including predicted chemical shifts, coupling constants, and signal multiplicities. A standard experimental protocol for NMR data acquisition is also presented.

Predicted NMR Data

The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These predictions are based on established principles of NMR spectroscopy and analysis of substituent effects on aromatic systems.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-6 | ~7.7 | d | 1H | ~8.5 |

| H-5 | ~6.5 | dd | 1H | ~8.5, ~2.5 |

| H-3 | ~6.4 | d | 1H | ~2.5 |

| -NH₂ | ~4.0 (broad) | s | 2H | - |

| -OCH₃ | ~3.8 | s | 3H | - |

| Ar-CH₃ | ~2.4 | s | 3H | - |

Note: The chemical shift of the -NH₂ protons can vary depending on the solvent and concentration.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~168 |

| C-4 | ~150 |

| C-2 | ~140 |

| C-6 | ~131 |

| C-1 | ~118 |

| C-5 | ~114 |

| C-3 | ~111 |

| -OCH₃ | ~52 |

| Ar-CH₃ | ~21 |

Experimental Protocols

A general procedure for acquiring ¹H and ¹³C NMR spectra is outlined below. The specific parameters may be adjusted based on the instrument and experimental requirements.

Sample Preparation

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample has completely dissolved. If necessary, gently warm the tube or use sonication.

NMR Data Acquisition

-

The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

For ¹H NMR, the spectral width is generally set from 0 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

-

Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Visualization of Molecular Structure and NMR Workflow

The following diagrams illustrate the chemical structure of this compound and a typical workflow for NMR analysis.

Caption: Molecular structure of this compound.

Caption: A generalized workflow for NMR spectroscopy.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. While the presented data is predictive, it serves as a useful reference for researchers and scientists. Experimental verification is crucial for definitive structural confirmation and for establishing a reliable analytical method for this compound. The provided experimental protocol offers a standard starting point for acquiring high-quality NMR data.

Methyl 4-amino-2-methylbenzoate: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Methyl 4-amino-2-methylbenzoate (CAS No: 6933-47-7). While specific quantitative experimental data is limited in publicly available literature, this document compiles existing information on its physical and chemical properties, infers its likely solubility based on related compounds, and presents generalized protocols for its stability assessment.

Core Physical and Chemical Properties

This compound is a solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| Appearance | Solid | [1] |

| CAS Number | 6933-47-7 | [1][2][3][4] |

| IUPAC Name | This compound | [2] |

| Boiling Point (Predicted) | 302.4±22.0 °C | [3] |

| Density (Predicted) | 1.132±0.06 g/cm3 | [3] |

| pKa (Predicted) | 2.59±0.10 | [3] |

Solubility Profile

Table of Expected Solubilities:

| Solvent | Expected Solubility |

| Water | Slightly Soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

| Diethyl Ether | Soluble |

| Chloroform | Likely Soluble |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble |

Stability and Degradation

Detailed experimental stability studies for this compound are not extensively documented. However, the molecule's structure suggests potential degradation pathways, primarily through hydrolysis of the ester group. The amino group also presents a site for potential oxidative degradation.

It is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C to minimize degradation.[3] The compound is reported to be stable under normal conditions.[8] Materials to avoid include strong oxidizing agents, strong bases, and strong acids.[9]

Potential Degradation Pathway: Ester Hydrolysis

A primary degradation route for this compound is the hydrolysis of the methyl ester functional group. This reaction can be catalyzed by acid or base and results in the formation of 4-amino-2-methylbenzoic acid and methanol.

Caption: Potential hydrolytic degradation of this compound.

Experimental Protocols

Given the absence of specific published methods, the following generalized protocols are provided for researchers to determine the solubility and stability of this compound.

Protocol for Solubility Determination

A standard approach to determine the solubility of a compound is the shake-flask method.

References

- 1. This compound | 6933-47-7 [sigmaaldrich.com]

- 2. This compound | C9H11NO2 | CID 11672721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl4-amino-2-methylbenzoate | 6933-47-7 [amp.chemicalbook.com]

- 4. 6933-47-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. chembk.com [chembk.com]

- 6. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Methyl 4-aminobenzoate | 619-45-4 [chemicalbook.com]

- 8. fishersci.se [fishersci.se]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 4-amino-2-methylbenzoate: Safety, Handling, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-2-methylbenzoate (CAS No. 6933-47-7) is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and other complex organic molecules. Its unique structural features, including a reactive amino group and a methyl ester, make it a versatile building block for drug discovery and development. This technical guide provides a comprehensive overview of the safety, handling, and material safety data sheet (MSDS) information for this compound. It includes detailed tables of its physical and chemical properties, hazard classifications, and first-aid measures. Furthermore, this guide presents a representative experimental protocol for its synthesis, safe handling workflows, and illustrates its potential as a versatile scaffold in medicinal chemistry through detailed diagrams.

Chemical Identity and Properties

This compound is an aromatic amine and a benzoate ester. Its structure consists of a benzene ring substituted with an amino group, a methyl group, and a methyl ester group at positions 4, 2, and 1, respectively.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6933-47-7 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Appearance | Solid | |

| Purity | ≥97% | [2] |

| Synonyms | 4-amino-2-methyl-benzoic acid methyl ester, Methyl 4-amino-o-toluate | [1] |

| Storage Temperature | Room Temperature |

Safety and Hazard Information

Proper handling of this compound is crucial to ensure laboratory safety. The following tables summarize the GHS hazard classifications and precautionary statements.

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |

Table 3: GHS Precautionary Statements

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling, Storage, and First Aid

Safe Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

First-Aid Measures

Table 4: First-Aid Measures for this compound Exposure

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. |

| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately. |

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, a representative procedure can be extrapolated from the synthesis of similar aminobenzoate derivatives. The following is a plausible method for its preparation via Fischer esterification of 4-amino-2-methylbenzoic acid.

Representative Synthesis of this compound

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-2-methylbenzoic acid (1 equivalent).

-

Solvent and Catalyst: Add an excess of anhydrous methanol to act as both the solvent and a reactant. Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, to the cooled solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable building block in medicinal chemistry due to its versatile functional groups. The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce diverse substituents. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. This allows for the systematic exploration of the chemical space around this scaffold to optimize the biological activity of lead compounds.

The strategic placement of the methyl group at the 2-position provides steric hindrance that can influence the conformation of the molecule and its binding to biological targets. This can be exploited to enhance selectivity and potency.

References

The Multifaceted Biological Activities of Substituted Aminobenzoate Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted aminobenzoate esters, a versatile class of organic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds, structurally characterized by an ester group and a substituted amino group attached to a benzene ring, serve as crucial pharmacophores in the design and development of novel therapeutic agents. Their applications range from local anesthetics and antimicrobial agents to anticancer and anti-inflammatory drugs. This technical guide provides an in-depth overview of the core biological activities of substituted aminobenzoate esters, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Local Anesthetic Activity: Modulating Neuronal Excitability

The most well-established biological activity of substituted aminobenzoate esters is their function as local anesthetics. Compounds such as benzocaine (ethyl aminobenzoate) and procaine are classic examples that have been used in clinical practice for decades.[1][2]

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for the local anesthetic effects of aminobenzoate esters is the blockade of voltage-gated sodium channels in neuronal membranes.[3][4][5] By reversibly binding to these channels, the esters prevent the influx of sodium ions that is necessary for the depolarization of the nerve membrane.[3][4] This action increases the threshold for electrical excitability, slows the propagation of the nerve impulse, and ultimately produces a reversible loss of sensation in the localized area of application.[1][3] The unionized form of the molecule is thought to be important for penetrating the lipid-rich nerve sheath, while the ionized form is active at the receptor site within the channel.[3]

Antimicrobial Activity: Targeting Microbial Growth

A growing body of research highlights the potential of substituted aminobenzoate esters and related structures, such as Schiff bases derived from p-aminobenzoic acid (PABA), as effective antimicrobial agents.[6][7] These compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[6][7]

Structure-Activity Relationships and Quantitative Data

The antimicrobial potency of these derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, such as halogens, have been shown to enhance activity against certain bacterial and fungal strains.[8] The following table summarizes the minimum inhibitory concentrations (MICs) for a series of PABA derivatives against various microorganisms.

| Compound ID | Structure/Substituent | S. aureus (MIC, µM/ml) | B. subtilis (MIC, µM/ml) | C. albicans (MIC, µM/ml) | A. niger (MIC, µM/ml) | Reference |

| 2 | N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazide | 1.82 | - | - | - | [7] |

| 11 | N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | - | 2.11 | - | - | [7] |

| 14 | N'-(3-methoxy-4-hydroxyl benzylidene)-4-(benzylidene amino)benzohydrazide | - | - | - | - | [7] |

| Norfloxacin | Standard Antibiotic | 2.61 | 2.61 | - | - | [7] |

| Fluconazole | Standard Antifungal | - | - | 2.64 | 2.64 | [7] |

Note: '-' indicates data not reported in the cited source.

Experimental Protocol: Antimicrobial Susceptibility Testing (Tube Dilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds can be determined using the tube dilution method.[7]

-

Preparation of Test Compounds: Prepare stock solutions of the substituted aminobenzoate esters in a suitable solvent (e.g., DMSO).

-

Preparation of Media: Use double-strength nutrient broth for bacteria and Sabouraud dextrose broth for fungi.[7]

-

Serial Dilutions: Prepare serial dilutions of the test compounds in the respective broth in test tubes.

-

Inoculation: Inoculate each tube with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Bacillus subtilis, Candida albicans, Aspergillus niger).[7]

-

Incubation: Incubate the tubes at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for a specified period (e.g., 24-48 hours).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: Targeting Cell Proliferation and Survival

Substituted aminobenzoate esters and their analogs have emerged as promising scaffolds for the development of novel anticancer agents.[6][9] Their cytotoxic effects have been demonstrated against various cancer cell lines, including those of the breast, liver, and colon.[9][10][11]

Potential Mechanisms and Signaling Pathways

While the precise mechanisms for many aminobenzoate esters are still under investigation, related heterocyclic compounds like 2-aminobenzothiazoles have been shown to exert their anticancer effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis.[12][13][14] It is plausible that substituted aminobenzoate esters share similar mechanisms. These pathways include:

-

PI3K/AKT/mTOR Pathway: This is a crucial pathway for cell growth and survival, and its inhibition can lead to apoptosis.[12][13]

-

MAPK/ERK Pathway: This pathway is involved in cell proliferation and differentiation, and its dysregulation is common in cancer.[15]

-

JAK/STAT Pathway: This pathway plays a role in cytokine signaling and cell growth.[14]

-

EGFR Inhibition: Some derivatives may act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, when overactivated, drives tumor growth.[13][14]

Quantitative Cytotoxicity Data

The anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table presents IC50 values for representative aminobenzoate ester analogs and related compounds against various cancer cell lines.

| Compound ID | Core Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 4a | Acrylamide-PABA hybrid | MCF-7 (Breast) | 2.99 | [9] |

| 4j | Acrylamide-PABA hybrid | MCF-7 (Breast) | 1.83 | [9] |

| 4a | Acrylamide-PABA hybrid | HepG2 (Liver) | >30 | [9] |

| 4j | Acrylamide-PABA hybrid | HepG2 (Liver) | 26.11 | [9] |

| Schiff Base 1f | 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acid | HepG2 (Liver) | 15.0 | [6] |

| Colchicine | Standard | MCF-7 (Breast) | 3.54 | [9] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10][16]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours to allow for attachment.[10]

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.01 to 100 µM) for a specified period, typically 48-72 hours.[10] Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: After the treatment period, add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours.[10]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Cholinesterase Inhibitory Activity: A Strategy for Neurodegenerative Diseases

Certain derivatives of aminobenzoic acid have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[17][18] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[17]

Quantitative Data on AChE Inhibition

The inhibitory potency of these compounds is expressed as IC50 values.

| Compound ID | Core Structure | AChE IC50 (µM) | BChE IC50 (µM) | Reference |

| 5b | 2-aminobenzoic acid derivative | 1.66 | - | [17] |

| 2c | 3-aminobenzoic acid derivative | - | 2.67 | [17] |

| Galantamine | Standard Inhibitor | - | - | [19] |

Note: '-' indicates data not reported in the cited source.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most common method for measuring AChE activity and inhibition is the colorimetric assay developed by Ellman.[8][20]

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[8]

-

AChE Solution: Acetylcholinesterase from Electrophorus electricus (electric eel) dissolved in assay buffer.[8]

-

Substrate: Acetylthiocholine iodide (ATCI) solution.[8]

-

Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution.[8]

-

Inhibitors: Test compounds and a positive control (e.g., Donepezil) dissolved in DMSO and diluted in assay buffer.[8]

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer, AChE solution, and the inhibitor (or vehicle) to the wells.

-

Pre-incubate for a short period (e.g., 15 minutes).

-

Initiate the reaction by adding a mixture of ATCI and DTNB.[8]

-

-

Measurement:

-

Measure the rate of absorbance increase at 412 nm over time using a microplate reader.[8] The rate is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

Conclusion

Substituted aminobenzoate esters represent a privileged scaffold in drug discovery, demonstrating a remarkable diversity of biological activities. Their established role as local anesthetics, coupled with their emerging potential as antimicrobial, anticancer, and cholinesterase-inhibiting agents, underscores their therapeutic versatility. The structure-activity relationships highlighted in this guide indicate that targeted modifications of the aminobenzoate core can be used to fine-tune potency and selectivity for various biological targets. The provided experimental protocols offer a foundation for the continued investigation and development of this promising class of compounds. Further research into their mechanisms of action, particularly the signaling pathways they modulate, will be crucial for advancing these molecules from preclinical studies to clinical applications.

References

- 1. The local anesthetic n-butyl-p-aminobenzoate selectively affects inactivation of fast sodium currents in cultured rat sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871) | Abcam [abcam.com]

- 3. What is the mechanism of Ethyl Aminobenzoate? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 8. benchchem.com [benchchem.com]

- 9. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02384J [pubs.rsc.org]

- 10. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. p-Aminobenzoic acid derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

The Versatile Building Block: A Technical Guide to the Research Applications of Methyl 4-amino-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-2-methylbenzoate is a substituted aromatic compound that is emerging as a crucial and versatile building block in the landscape of pharmaceutical research and development. Its distinct molecular architecture, featuring an amino group amenable to a wide range of chemical transformations, a methyl ester group that can be readily modified, and a methyl group on the benzene ring, makes it an ideal starting material for the synthesis of complex molecules with potential therapeutic properties. This technical guide provides an in-depth exploration of the potential research applications of this compound, with a focus on its role in the development of kinase inhibitors. This document outlines detailed experimental protocols, presents key quantitative data, and visualizes relevant biological pathways to support researchers in leveraging this compound for novel drug discovery.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective application in synthesis. The following table summarizes its key properties.

| Property | Value | Reference |

| CAS Number | 6933-47-7 | |

| Molecular Formula | C₉H₁₁NO₂ | |

| Molecular Weight | 165.19 g/mol | |

| Appearance | Solid | |

| Purity | Typically >97% | |

| Storage Temperature | Room Temperature |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 4-amino-2-methylbenzoic acid. This acid-catalyzed reaction provides a direct route to the desired methyl ester.

Experimental Protocol: Fischer Esterification

Materials:

-

4-amino-2-methylbenzoic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend 4-amino-2-methylbenzoic acid (1.0 equivalent) in anhydrous methanol (10-20 volumes).

-

Catalyst Addition: While stirring the suspension, slowly and carefully add concentrated sulfuric acid (0.1-0.2 equivalents) as the catalyst. The addition is exothermic and should be done with caution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed (usually 4-6 hours).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Be cautious as carbon dioxide gas will evolve.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure product.

Potential Research Applications in Drug Discovery

This compound serves as a pivotal intermediate in the synthesis of a variety of biologically active molecules. Its structural features are particularly well-suited for the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.

Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 4-aminobenzoic acid scaffold, present in this compound, is a common feature in many kinase inhibitors, where the amino group often serves as a key interaction point with the hinge region of the kinase's ATP-binding site.

The Tropomyosin Receptor Kinase (TRK) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are key regulators of neuronal development and function. Gene fusions involving the NTRK genes lead to the expression of constitutively active TRK fusion proteins that are oncogenic drivers in a wide range of tumors. Therefore, the development of TRK inhibitors is a significant focus in oncology. The scaffold of this compound is an attractive starting point for the synthesis of potent and selective TRK inhibitors.

TRK Signaling Pathway

The binding of neurotrophins to TRK receptors triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways. These pathways regulate cell survival, proliferation, and differentiation.

The Aurora kinases (Aurora A, B, and C) are a family of serine/threonine kinases that are essential for the regulation of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development. The development of small molecule inhibitors of Aurora kinases is an active area of research, and the versatile scaffold of this compound can be utilized in the synthesis of such inhibitors.

Aurora Kinase Signaling in the Cell Cycle

Aurora kinases play pivotal roles at different stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Inhibition of Aurora kinases disrupts these processes, leading to mitotic arrest and apoptosis in cancer cells.

Synthesis of Antimicrobial Agents

Derivatives of aminobenzoic acid have shown promise as antimicrobial agents. The core structure of this compound can be functionalized to generate novel compounds with potential antibacterial and antifungal activities.

Experimental Protocol: Synthesis of a Kinase Inhibitor Intermediate

The following is a representative protocol for the acylation of the amino group of this compound, a common step in the synthesis of kinase inhibitors.

Materials:

-

This compound

-

Acyl chloride or carboxylic acid

-

Coupling agent (if using a carboxylic acid, e.g., DCC, HATU)

-

Base (e.g., triethylamine, pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent under an inert atmosphere.

-

Base Addition: Add a suitable base (1.1-1.5 equivalents).

-

Acylating Agent Addition: Slowly add the acyl chloride (1.0-1.1 equivalents) to the stirred solution at 0 °C. If using a carboxylic acid, add the acid followed by the coupling agent.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product into an organic solvent.

-

Washing: Wash the organic layer with dilute acid (if a basic work-up is used), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting amide by column chromatography or recrystallization.

Quantitative Data on Biological Activity

While specific quantitative data for kinase inhibitors directly synthesized from this compound is emerging, the following table provides representative IC₅₀ values for known kinase inhibitors that share a similar structural scaffold, illustrating the potential potency of derivatives.

| Kinase Inhibitor | Target Kinase(s) | IC₅₀ (nM) | Cancer Cell Line | IC₅₀ (µM) |

| Compound 7 (a 4-methylbenzamide derivative) | PDGFRα, PDGFRβ | 36-45% inhibition at 1 µM | K562 (leukemia) | 2.27 |

| Compound 10 (a 4-methylbenzamide derivative) | PDGFRα, PDGFRβ | 36-45% inhibition at 1 µM | HL-60 (leukemia) | 1.52 |

| CCT129202 | Aurora A, Aurora B | - | HCT116 (colon) | - |

Note: The data for compounds 7 and 10 are for derivatives of 4-methylbenzamide, a structurally related class of compounds, and are presented to illustrate the potential biological activity of compounds derived from similar scaffolds. CCT129202 is a known Aurora kinase inhibitor.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its utility as a scaffold for the synthesis of potent kinase inhibitors, particularly those targeting the TRK and Aurora kinase families, positions it as a key building block for the next generation of targeted cancer therapies. The experimental protocols and pathway diagrams provided in this guide are intended to equip researchers with the foundational knowledge to explore and exploit the full potential of this promising compound in their research endeavors.

A Technical Guide to Methyl 4-amino-2-methylbenzoate: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-2-methylbenzoate (CAS No. 6933-47-7) is a versatile aromatic building block increasingly utilized in medicinal chemistry and pharmaceutical research. Its unique structural features, comprising a reactive primary amine and a methyl ester on a substituted benzene ring, make it a valuable precursor for the synthesis of a diverse range of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its role as a key intermediate in drug discovery, particularly in the development of kinase inhibitors.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to the needs of researchers and drug development professionals. The compound is typically offered in various purities and quantities, with pricing dependent on these factors. A summary of prominent suppliers and their offerings is presented in Table 1. Researchers are advised to request certificates of analysis to ensure the quality and purity of the material for their specific applications.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | Synthonix: M50061 | ≥98% | 1 g, 5 g, 10 g | $14.95 (1 g), $21.85 (5 g), $23.00 (10 g)[1] |

| Santa Cruz Biotechnology | sc-281335 | Not specified | Inquire | Inquire[2] |

| Biosynth | FM32265 | Not specified | 10 g, 50 g, Custom | $95.00 (10 g), $103.00 (50 g)[3] |

| Apollo Scientific | OR61046 | 98% | 5 g, 25 g | £15.00 (5 g), £48.00 (25 g)[4] |

| NINGBO INNO PHARMCHEM CO.,LTD. | Not specified | >97% | Inquire | Inquire[5] |

Synthesis and Purification Protocols

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-methyl-4-nitrobenzoic acid. The first step involves the esterification of the carboxylic acid, followed by the reduction of the nitro group to a primary amine.

Experimental Protocols

Step 1: Synthesis of Methyl 2-methyl-4-nitrobenzoate (Esterification)

This procedure follows a standard Fischer esterification method.

-

Materials:

-

2-methyl-4-nitrobenzoic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-4-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).

-

Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2-methyl-4-nitrobenzoate. The product can be used in the next step without further purification if it is of sufficient purity.

-

Step 2: Synthesis of this compound (Nitro Reduction)

This step involves the reduction of the nitro group to an amine using a standard catalytic hydrogenation.

-

Materials:

-

Methyl 2-methyl-4-nitrobenzoate

-

Methanol (MeOH) or Ethanol (EtOH)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Celite®

-

-

Procedure:

-

Dissolve Methyl 2-methyl-4-nitrobenzoate (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol or ethanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

-

Purification

The crude product can be purified by recrystallization or column chromatography.

-

Recrystallization:

-

Dissolve the crude solid in a minimum amount of a hot solvent, such as ethanol or a mixture of ethyl acetate and hexanes.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

-

Column Chromatography:

-

Prepare a silica gel column packed with a suitable non-polar solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by TLC and combine those containing the pure product.

-

Remove the solvent under reduced pressure to yield the purified this compound.

-

Role in Drug Discovery and Development

This compound is a valuable building block in the synthesis of more complex molecules with potential pharmacological activity. The presence of both an amino group and a methyl ester allows for diverse chemical modifications, making it an attractive starting material for creating libraries of compounds for high-throughput screening.

Derivatives of aminobenzoic acid have been investigated for a wide range of therapeutic applications, including as antimicrobial and cytotoxic agents. The structural motif of this compound is particularly relevant in the design of kinase inhibitors, a major class of targeted cancer therapies. The aminobenzoate core can serve as a scaffold that orients functional groups to interact with the ATP-binding site of kinases.

Hypothetical Application in Kinase Inhibitor Synthesis

The following diagram illustrates a hypothetical synthetic pathway where this compound is used as a key intermediate in the synthesis of a potential kinase inhibitor. The amino group can be acylated or coupled with a heterocyclic system, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide to modulate solubility and target engagement.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Synonyms and alternative names for Methyl 4-amino-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-amino-2-methylbenzoate, a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical development. This document details its chemical identity, physicochemical properties, relevant experimental protocols, and its role in the synthesis of bioactive molecules.

Chemical Identity: Synonyms and Alternative Names

This compound is known by several names in scientific literature and chemical catalogs. A comprehensive list of its identifiers is provided below to facilitate literature searches and procurement.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 6933-47-7 |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Synonyms | 4-Amino-2-methylbenzoic acid methyl ester |

| Benzoic acid, 4-amino-2-methyl-, methyl ester | |

| Methyl 2-methyl-4-aminobenzoate | |

| o-Toluic acid, 4-amino-, methyl ester | |

| 4-methoxycarbonyl-3-methyl-aniline |

Physicochemical and Spectroscopic Data

Precise experimental data for this compound is not extensively published. The following tables summarize available experimental data and computed properties from reliable sources. For comparison, data for the closely related and more studied compound, Methyl 4-aminobenzoate, is also included.

Table 2.1: Physicochemical Properties

| Property | This compound (Experimental/Predicted) | Methyl 4-aminobenzoate (Experimental) |

| Physical Form | Solid[1] | Crystals or Crystalline Powder |

| Melting Point | Not available | 110-111 °C |

| Boiling Point | Predicted: ~300 °C | ~273 °C (rough estimate) |

| Solubility | Predicted: Soluble in alcohol and ether, slightly soluble in water | Soluble in alcohol and ether, slightly soluble in water |

| pKa (predicted) | ~3.5 (acidic), ~1.5 (basic) | 2.38 |

Table 2.2: Spectroscopic Data

| Data Type | This compound (Predicted/Reported) | Methyl 4-aminobenzoate (Experimental)[2][3] |

| ¹H NMR | A spectrum is available for viewing at ChemicalBook.[4] | ¹H NMR (CDCl₃, 200 MHz): δ 7.87 (d, J = 8.6 Hz, 2H), 7.55 (d, J = 8.6 Hz, 2H), 3.87 (s, 3H) |

| ¹³C NMR | No experimental data readily available. | ¹³C NMR (CDCl₃, 50 MHz): 165.7, 131.9, 131.1, 130.6, 128.5, 127.5, 51.2 |

| IR | No experimental data readily available. | Major peaks at ~3400 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C stretch) |

| MS | No experimental data readily available. | M/z = 151.06 (M+) |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published, a standard Fischer esterification of 4-amino-2-methylbenzoic acid can be employed. The following protocol is a generalized procedure based on the synthesis of similar aminobenzoate esters.

3.1. Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound from 4-amino-2-methylbenzoic acid and methanol using an acid catalyst.

Materials:

-

4-amino-2-methylbenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-amino-2-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 volumes).

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the methanolic solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Reduce the volume of methanol using a rotary evaporator.

-

Carefully neutralize the remaining mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

-

Isolation and Purification:

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

-

Applications in Drug Development: Synthesis of Tolvaptan

This compound is a valuable building block in the synthesis of more complex active pharmaceutical ingredients (APIs). A notable example is its precursor, 4-amino-2-methylbenzoic acid, which is a key intermediate in the synthesis of Tolvaptan, a selective vasopressin V₂ receptor antagonist. The following diagram illustrates a simplified workflow for the synthesis of Tolvaptan, highlighting the role of the 4-amino-2-methylbenzoic acid core structure.

Potential Biological Activities of Aminobenzoic Acid Derivatives

Derivatives of aminobenzoic acids are a class of compounds with diverse and significant biological activities. While this compound is primarily used as a synthetic intermediate, its structural motifs are found in molecules with applications ranging from antimicrobial to anticancer agents. The diagram below illustrates the logical relationships between the core aminobenzoic acid structure and its potential biological activities.

This guide serves as a foundational resource for professionals in the fields of chemical synthesis and drug discovery. The information provided is intended to facilitate further research and application of this compound in the development of novel chemical entities.

References

Methodological & Application

Synthesis of Methyl 4-amino-2-methylbenzoate: An Application Note and Protocol

Abstract